molecular formula C17H20N2O3S2 B2536868 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921898-04-6

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2536868
CAS RN: 921898-04-6
M. Wt: 364.48
InChI Key: QOMGYYOXAUUOOA-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a compound that can be involved in complex chemical syntheses and reactions. For instance, its structure suggests potential applications in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Compounds with similar structures have been synthesized through reactions involving isoquinolinesulfonic acid, indicating potential methods for synthesizing and modifying this compound for specific applications (Morikawa, Sone, & Asano, 1989).

Pharmacological Potential

Compounds with similar structural features have been explored for various pharmacological activities. For example, derivatives of isoquinoline and tetrahydroisoquinoline have shown potential as vasodilators and in the modulation of dopamine receptors, suggesting possible cardiovascular or neurological applications (Jacob, Nichols, Kohli, & Glock, 1981; Akkurt, Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008). The presence of a sulfonyl group and a thiophene ring in the structure of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide could potentially confer unique biological activities worth exploring.

Molecular Docking and In Silico Studies

The compound's structure is conducive to in silico studies, such as molecular docking, to predict its interaction with biological targets. Such studies could unveil its potential as a lead compound in drug discovery. For instance, similar compounds have been subjected to molecular docking studies to assess their interaction with enzymes and receptors, providing insights into their potential pharmacological activities (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Antioxidant Activity

Compounds containing isoquinoline and related structures have been investigated for their antioxidant properties. Given the structural complexity and the presence of functional groups in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide, it might exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(12-16-6-3-10-23-16)18-8-11-24(21,22)19-9-7-14-4-1-2-5-15(14)13-19/h1-6,10H,7-9,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMGYYOXAUUOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

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